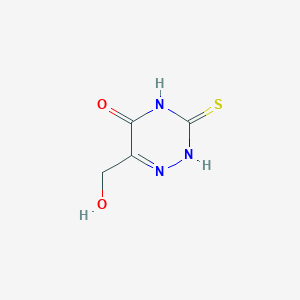
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a hydroxymethyl group and a thioxo group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenyl-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates in the presence of suitable solvents and varying temperature regimes can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A basic triazine compound with similar structural features but lacking the hydroxymethyl and thioxo groups.
1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A triazine derivative with additional heterocyclic rings.
Uniqueness
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is unique due to the presence of both hydroxymethyl and thioxo groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H5N3O2S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H5N3O2S/c8-1-2-3(9)5-4(10)7-6-2/h8H,1H2,(H2,5,7,9,10) |
InChI Key |
BZUZUVWERCAEPE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















